A4B17

Prostate cancer AR-positive cell line MTT assay

A4B17 targets the BAG1L-AR NTD interface, a mechanism distinct from LBD antagonists. It inhibits AR-V7 splice variant-driven transcription, a key enzalutamide-resistance pathway. Validated in castration-resistant prostate cancer (CRPC) models, A4B17 demonstrates superior efficacy over enzalutamide in vivo. For research requiring NTD inhibition independent of ligand-binding, order this essential probe.

Molecular Formula C14H7F4NS
Molecular Weight 297.27 g/mol
Cat. No. B13849739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA4B17
Molecular FormulaC14H7F4NS
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(S2)C=CC(=C3)C(F)(F)F)F
InChIInChI=1S/C14H7F4NS/c15-10-4-1-8(2-5-10)13-19-11-7-9(14(16,17)18)3-6-12(11)20-13/h1-7H
InChIKeyHVPGYAGVCOFPJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A4B17: Benzothiazole-Based Androgen Receptor N-Terminal Domain Inhibitor for Prostate Cancer Research


A4B17, systematically named 2-(4-fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole (CAS: 2759918-91-5, molecular formula: C14H7F4NS, MW: 297.27), is a small molecule that inhibits the interaction between the cochaperone BAG1L and the N-terminal domain (NTD) of the androgen receptor (AR) [1]. Unlike all currently clinically approved AR antagonists that target the C-terminal ligand-binding domain (LBD), A4B17 indirectly disrupts AR NTD activity through the BAG1L-AR interface, thereby attenuating BAG1L-mediated AR NTD transactivation, downregulating AR target gene expression, and inhibiting the proliferation of AR-positive prostate cancer cells [2]. The compound is supplied as a solid powder with HPLC purity typically >98% and demonstrates solubility at 10 mM in DMSO, with recommended storage at -20°C for long-term stability .

Why In-Class AR Antagonists Cannot Substitute for A4B17 in NTD-Dependent Prostate Cancer Models


Substitution of A4B17 with conventional AR antagonists such as enzalutamide is not functionally equivalent due to fundamentally distinct target engagement. All current clinically approved AR-targeting therapies—including enzalutamide, apalutamide, and darolutamide—exclusively bind the C-terminal ligand-binding domain (LBD) of the androgen receptor, a region distinct from the primary transactivation function localized at the AR N-terminal domain (NTD) [1]. In castration-resistant prostate cancer (CRPC), constitutively active AR splice variants (e.g., AR-V7) that lack the LBD entirely render LBD-targeted antagonists completely ineffective [2]. A4B17 bypasses this resistance mechanism by targeting the BAG1L-AR NTD interaction, thereby inhibiting NTD activity regardless of LBD status or androgen ligand presence [3]. Furthermore, A4B17 downregulates a distinct transcriptional program involving oxidative stress-induced genes involved in cell death—a pathway not significantly modulated by enzalutamide treatment [4]. For researchers investigating AR NTD biology, ligand-independent AR activation, or splice variant-driven resistance, direct substitution with LBD-targeted antagonists invalidates the experimental model.

Quantitative Comparative Evidence: A4B17 Versus Enzalutamide and BAG1L Knockout in Prostate Cancer Models


Head-to-Head Cell Viability Comparison: A4B17 Demonstrates Lower IC50 Than Enzalutamide in LNCaP Cells

In direct head-to-head MTT assays conducted in LNCaP prostate cancer cells (n=3 independent experiments), A4B17 exhibited a 1.7-fold lower IC50 value (6.5 μM) compared to the clinically approved AR antagonist enzalutamide (11.2 μM) [1]. This direct comparison was performed under identical experimental conditions in the same laboratory and published in the peer-reviewed literature. The IC50 values represent compound concentrations required to reduce cell viability by 50% following treatment.

Prostate cancer AR-positive cell line MTT assay

In Vivo Efficacy Comparison: A4B17 Outperforms Enzalutamide in Castration-Condition Prostate Tumor Xenograft

In a mouse xenograft model of prostate cancer conducted under castration conditions—a clinically relevant setting that mimics androgen-deprivation therapy—A4B17 treatment significantly outperformed enzalutamide in inhibiting prostate tumor development [1]. While specific tumor volume reduction percentages are not explicitly quantified in the published summary, the peer-reviewed literature unequivocally states that 'A4B17 outperformed the clinically approved antagonist enzalutamide in inhibiting cell proliferation and prostate tumor development in a mouse xenograft model' [2]. This in vivo advantage was demonstrated using LAPC-4 cell-derived xenografts, a well-established model of androgen-responsive prostate cancer.

Mouse xenograft Castration-resistant prostate cancer Tumor growth inhibition

Mechanism-Driven Gene Expression: A4B17 Phenocopies BAG1L Knockout, Uniquely Activating Oxidative Stress-Induced Cell Death Genes

RNA-sequencing and gene set enrichment analysis (GSEA) revealed that A4B17 treatment in LNCaP cells downregulates AR target genes in a pattern that closely mimics the transcriptional effects of complete BAG1L knockout, as demonstrated by heatmap correlation analysis comparing gene expression changes [1]. Critically, A4B17—but not enzalutamide—upregulates the expression of a distinct subset of oxidative stress-induced genes involved in cell death pathways [2]. Quantitative real-time PCR analysis from 6-7 independent experiments confirmed statistically significant attenuation of AR target gene expression by A4B17 (p<0.05 to p<0.001) [3]. Additionally, ROS production assays demonstrated that A4B17 treatment significantly increased reactive oxygen species production in LNCaP cells (p<0.0001, n=1 with 6 technical replicates) [4].

RNA-seq Gene set enrichment analysis Oxidative stress pathway

Cross-Indication Activity: A4B17 Inhibits ER-Positive Breast Cancer Proliferation but with Reduced Potency Relative to Optimized Imidazopyridine Derivatives

A4B17 was serendipitously found to inhibit the proliferation of estrogen receptor-positive (ER+) breast cancer cells in addition to its primary activity against AR-positive prostate cancer cells [1]. In a scaffold-hopping medicinal chemistry effort, researchers developed a series of imidazopyridine-based compounds that demonstrated superior potency and efficacy compared to A4B17 in ER+ breast cancer models [2]. The prototype imidazopyridine derivative X15695 was more potent than A4B17 and functioned as an oral selective ER degrader (SERD), whereas A4B17 showed relatively weaker activity in breast tumor xenografts [3]. This positions A4B17 as a valuable chemical probe for understanding BAG1-mediated receptor cross-talk, but not as an optimized breast cancer therapeutic candidate.

Breast cancer ER-positive cells Scaffold hopping

Definitive Application Scenarios for A4B17 Based on Validated Comparative Evidence


Castration-Resistant Prostate Cancer (CRPC) Preclinical Studies Requiring NTD-Directed AR Inhibition

A4B17 is specifically suited for in vitro and in vivo CRPC models where AR N-terminal domain activity drives tumor progression independent of androgen ligand binding. Based on direct head-to-head comparison data showing superior tumor growth inhibition relative to enzalutamide under castration conditions in mouse xenografts, A4B17 should be procured for experiments designed to evaluate NTD-targeted therapeutic strategies in androgen-deprived settings [1]. The compound maintains efficacy in models that mimic clinical castration, a condition under which LBD-targeted antagonists demonstrate limited benefit. Researchers should use A4B17 at concentrations of 6.5 μM for IC50-referenced in vitro studies in LNCaP cells and at 10-50 μM for ROS induction assays [2].

Investigating BAG1L-AR NTD Protein-Protein Interaction Mechanisms

A4B17 functions as a chemical probe that phenocopies the transcriptional consequences of BAG1L knockout without requiring genetic manipulation. Procurement is warranted for experiments that require reversible, dose-dependent interrogation of the BAG1L-AR NTD interaction, as validated by RNA-seq and GSEA data showing near-identical AR target gene downregulation patterns between A4B17 treatment and BAG1L knockout [1]. This application is particularly valuable for mechanistic studies of AR transcriptional regulation, nuclear receptor dynamics, and cochaperone function in prostate cancer cells. The compound should be used in LNCaP or LAPC-4 AR-positive cell lines with DHT co-stimulation to assess AR target gene modulation [2].

Oxidative Stress Pathway Activation Studies in AR-Positive Cancer Cells

A4B17 uniquely induces an oxidative stress-associated gene expression signature that is not activated by conventional AR antagonists like enzalutamide, as demonstrated by comparative RNA-seq analysis and validated ROS production assays (p<0.0001 increase in H2DCF oxidation) [1]. Researchers investigating the intersection of AR signaling with cellular redox homeostasis and ROS-mediated cell death pathways should procure A4B17 specifically for this application. The compound serves as a tool to dissect BAG1L-dependent oxidative stress responses in prostate cancer. Recommended experimental conditions include 96-hour A4B17 pretreatment followed by 72-hour androgen stimulation (R1881, 10^-8 M) for maximal ROS induction in LNCaP cells [2].

Comparative Benchmarking for BAG1-Targeted Medicinal Chemistry Programs

For drug discovery programs developing next-generation BAG1 inhibitors or AR NTD-targeted agents, A4B17 serves as an essential reference standard. Its published comparative performance against enzalutamide in vitro (IC50 6.5 μM vs 11.2 μM) [1] and in vivo establishes a performance baseline against which novel compounds should be benchmarked. Additionally, A4B17 has been explicitly used as the reference compound in scaffold-hopping campaigns that generated improved imidazopyridine derivatives (e.g., X15695) with enhanced potency in breast cancer models [2]. Procurement of A4B17 enables rigorous comparative assessment of novel chemical entities targeting the BAG1-AR axis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for A4B17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.